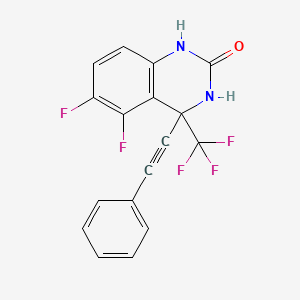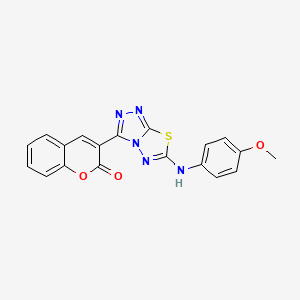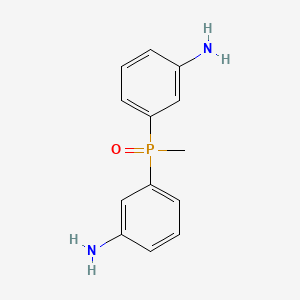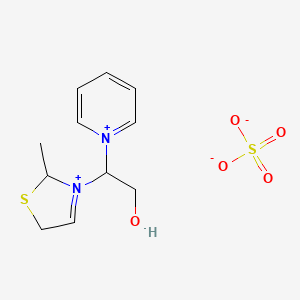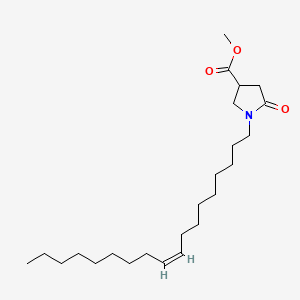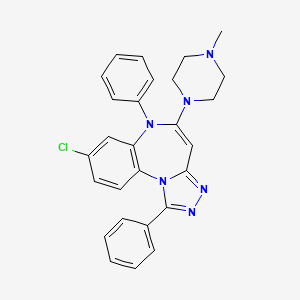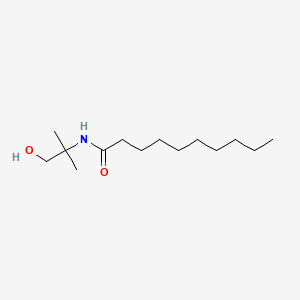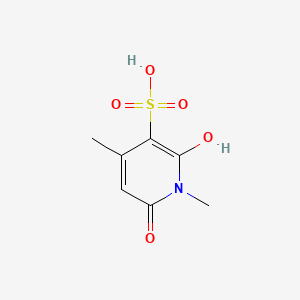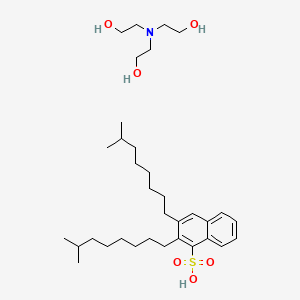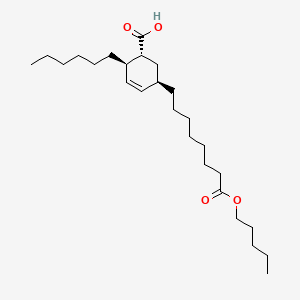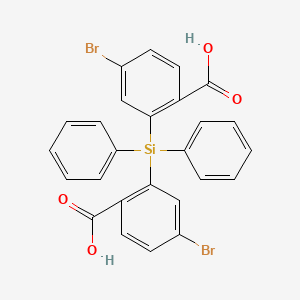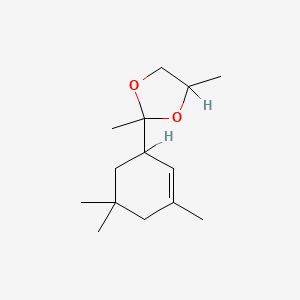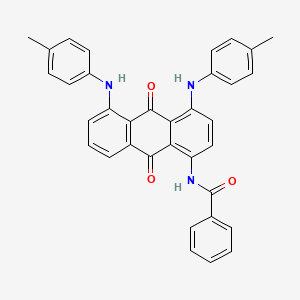
Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- is a complex organic compound that belongs to the class of anthracene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring anthracene and benzamide moieties, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the anthracene derivative, followed by the introduction of the benzamide group. Common reagents used in these reactions include anhydrous solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield. The industrial production process is designed to be efficient, cost-effective, and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted anthracene compounds.
Applications De Recherche Scientifique
Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on cellular processes and molecular interactions.
Medicine: The compound could have potential therapeutic applications, such as in drug development and pharmacological studies.
Industry: It may be utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- include other anthracene derivatives and benzamide compounds. Examples include:
- Anthracene-9,10-dione
- N-Phenylbenzamide
- 9,10-Dihydroxyanthracene
Uniqueness
The uniqueness of Benzamide, N-(9,10-dihydro-4,5-bis((4-methylphenyl)amino)-9,10-dioxo-1-anthracenyl)- lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of anthracene and benzamide moieties makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
43095-70-1 |
|---|---|
Formule moléculaire |
C35H27N3O3 |
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
N-[4,5-bis(4-methylanilino)-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C35H27N3O3/c1-21-11-15-24(16-12-21)36-27-10-6-9-26-30(27)34(40)32-28(37-25-17-13-22(2)14-18-25)19-20-29(31(32)33(26)39)38-35(41)23-7-4-3-5-8-23/h3-20,36-37H,1-2H3,(H,38,41) |
Clé InChI |
PHESYJSKVFUDNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=C(C3=O)C(=CC=C5)NC6=CC=C(C=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


